molecular formula C38H44N2O8 B1262665 Disinomenine

Disinomenine

Numéro de catalogue: B1262665
Poids moléculaire: 656.8 g/mol
Clé InChI: AXVVWZONCVUAPP-QULPKBGFSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Disinomenine is a morphinane alkaloid.

Applications De Recherche Scientifique

Pharmacological Properties

Disinomenine exhibits a broad spectrum of pharmacological effects, including:

  • Neuroprotection : Research indicates that this compound can ameliorate symptoms associated with various central nervous system disorders. It has shown potential in models of Alzheimer’s disease, Parkinson’s disease, and traumatic brain injury by inhibiting neuroinflammation and oxidative stress .
  • Anti-inflammatory Effects : The compound has demonstrated significant anti-inflammatory properties, making it a candidate for treating conditions such as rheumatoid arthritis. Studies show that this compound inhibits matrix metalloproteinase-9 (MMP-9) and other inflammatory mediators .
  • Analgesic Activity : this compound has been reported to alleviate pain in neuropathic and inflammatory pain models. Its mechanism involves modulation of GABA_A receptors, which are crucial in pain perception .

Central Nervous System Disorders

This compound's neuroprotective effects have been extensively studied in various CNS disorders:

  • Alzheimer’s Disease : In vivo studies have shown that this compound can reverse cognitive deficits in animal models by reducing oxidative stress markers and enhancing neurotrophic factors like brain-derived neurotrophic factor (BDNF) .
  • Parkinson’s Disease : this compound has been linked to the suppression of neuroinflammation in models of Parkinson's disease, potentially through the inhibition of nuclear factor kappa B (NF-κB) signaling pathways .

Rheumatoid Arthritis

This compound is under investigation for its efficacy in treating rheumatoid arthritis. It appears to exert its effects by modulating immune responses and reducing inflammation through various signaling pathways, including the PI3K/Akt/mTOR pathway .

Pain Management

The compound has been effective in reducing mechanical allodynia in animal models of neuropathic pain. Its analgesic effects are mediated through GABA_A receptor activation, providing a potential avenue for pain management therapies .

Agranulocytosis Induced by Sinomenine Hydrochloride

A notable case involved a 44-year-old woman with systemic lupus erythematosus who developed agranulocytosis after treatment with sinomenine hydrochloride. This case underscores the importance of monitoring patients for hematological side effects during therapy with this compound derivatives .

Efficacy in Clinical Trials

Clinical trials assessing this compound's effectiveness in treating rheumatoid arthritis have shown promising results, particularly regarding its ability to improve joint function and reduce inflammation markers compared to placebo treatments .

Data Summary Table

Application AreaMechanism of ActionEvidence Source
NeuroprotectionInhibits oxidative stress; reduces neuroinflammation ,
Anti-inflammatoryModulates immune response; inhibits MMP-9 ,
Pain ManagementActivates GABA_A receptors ,
Agranulocytosis Case StudyHematological monitoring during treatment

Propriétés

Formule moléculaire

C38H44N2O8

Poids moléculaire

656.8 g/mol

Nom IUPAC

(1R,9S,10S)-3-hydroxy-6-[(1R,9S,10S)-3-hydroxy-4,12-dimethoxy-17-methyl-13-oxo-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,11-tetraen-6-yl]-4,12-dimethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,11-tetraen-13-one

InChI

InChI=1S/C38H44N2O8/c1-39-9-7-37-17-27(41)29(45-3)15-23(37)25(39)11-21-19(13-31(47-5)35(43)33(21)37)20-14-32(48-6)36(44)34-22(20)12-26-24-16-30(46-4)28(42)18-38(24,34)8-10-40(26)2/h13-16,23-26,43-44H,7-12,17-18H2,1-6H3/t23-,24-,25+,26+,37-,38-/m1/s1

Clé InChI

AXVVWZONCVUAPP-QULPKBGFSA-N

SMILES isomérique

CN1CC[C@@]23CC(=O)C(=C[C@@H]2[C@@H]1CC4=C3C(=C(C=C4C5=CC(=C(C6=C5C[C@H]7[C@@H]8[C@@]6(CCN7C)CC(=O)C(=C8)OC)O)OC)OC)O)OC

SMILES canonique

CN1CCC23CC(=O)C(=CC2C1CC4=C3C(=C(C=C4C5=CC(=C(C6=C5CC7C8C6(CCN7C)CC(=O)C(=C8)OC)O)OC)OC)O)OC

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Disinomenine
Reactant of Route 2
Disinomenine
Reactant of Route 3
Disinomenine
Reactant of Route 4
Reactant of Route 4
Disinomenine
Reactant of Route 5
Disinomenine
Reactant of Route 6
Disinomenine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.